![molecular formula C26H22N4O3S2 B2568813 4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-75-2](/img/structure/B2568813.png)
4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Synthesis and Characterization
Complex organic molecules, including those with benzoyl, thiadiazole, and benzamide groups, undergo various synthesis and characterization processes. For instance, Adhami et al. (2012) discussed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, highlighting the formation of new bonds between sulfur and nitrogen atoms and the characterization of the new compounds using spectroscopy and crystallography techniques. Such methodologies are crucial for understanding the structural and chemical properties of complex molecules, potentially including 4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide (Adhami et al., 2012).
Biological Activities
Research on related molecules has also explored their biological activities. For example, Ulus et al. (2016) studied the inhibition effects of acridine-acetazolamide conjugates on human carbonic anhydrase isoforms, revealing that these compounds can inhibit enzymatic activity in the low micromolar and nanomolar range. This suggests that similar compounds might also exhibit significant biological activities, offering potential applications in medicinal chemistry and drug development (Ulus et al., 2016).
Materials Science Applications
In the realm of materials science, the incorporation of complex organic molecules into polymers or other materials can influence properties like morphology and performance. For instance, Chu et al. (2011) demonstrated how modifying the solvent interaction in polymer solutions can impact the morphology and, consequently, the photovoltaic performance of solar cells. While the study does not directly involve 4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, it exemplifies how understanding the chemical and physical properties of complex molecules can lead to advancements in materials science (Chu et al., 2011).
properties
IUPAC Name |
4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-12-17(2)14-21(13-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-10-8-19(9-11-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJNOQDYCVKJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.